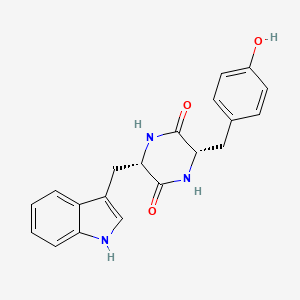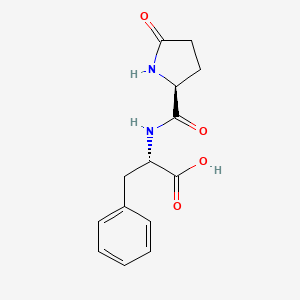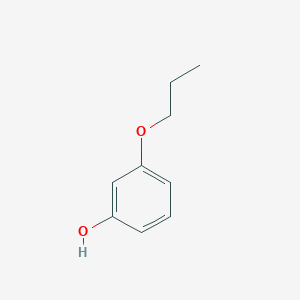
3-Propoxyphenol
概要
説明
3-Propoxyphenol is a chemical compound with the molecular formula C₉H₁₂O₂. It is a colorless to yellowish liquid with a phenolic odor. This compound is used as an intermediate in the synthesis of other organic compounds and has been a subject of interest in various fields of research and industry .
科学的研究の応用
3-Propoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
Target of Action
It’s worth noting that phenolic compounds, which 3-propoxyphenol is a derivative of, are known to interact with a variety of cellular targets, including enzymes and cell membrane receptors .
Mode of Action
Phenolic compounds are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to interact with multiple biochemical pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Polyphenols, a group that includes this compound, are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility and stability can be affected by pH and temperature. Additionally, the presence of other compounds can influence its absorption and metabolism .
Safety and Hazards
3-Propoxyphenol may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
生化学分析
Biochemical Properties
3-Propoxyphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phenylalanine ammonia-lyase (PAL), which is involved in the phenylpropanoid biosynthetic pathway. This interaction leads to the formation of various phenolic compounds that are crucial for plant defense mechanisms . Additionally, this compound has been shown to form stable ion pairs at physiological pH, which can be quantified using chromatography techniques .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor kappa B (NF-κB) and antioxidant response element/Nrf2 transcription systems, which are important regulators of inflammation and oxidative stress . This modulation can lead to changes in the expression of genes involved in these pathways, thereby affecting cellular functions such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has a high affinity for hydrocarbons, which contributes to its thermal stability and high yield in biochemical reactions . The compound can also inhibit or activate enzymes involved in various metabolic pathways, leading to changes in gene expression and cellular responses. For example, its interaction with PAL results in the production of phenolic compounds that play a role in plant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has a half-life of approximately 29.56 days in model river conditions and 326.8 days in model lake conditions . These temporal effects can influence long-term cellular functions observed in in vitro or in vivo studies. For instance, prolonged exposure to this compound may lead to sustained modulation of inflammatory and oxidative stress pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, it can lead to toxic or adverse effects, including oxidative damage to cellular DNA . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropanoid biosynthetic pathway. It interacts with enzymes such as PAL and other cofactors that facilitate the conversion of phenylalanine to phenolic compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in the production of secondary metabolites that play a role in plant defense and stress responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound’s affinity for hydrocarbons may facilitate its transport across cell membranes and its accumulation in lipid-rich regions.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its role in cellular metabolism and stress responses.
準備方法
Synthetic Routes and Reaction Conditions: 3-Propoxyphenol can be synthesized through the reaction of phenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The general reaction is as follows:
C6H5OH+C3H7Br→C6H4(OC3H7)+HBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Propoxybenzyl alcohol.
Substitution: Nitropropoxyphenol, sulfonated propoxyphenol, and halogenated propoxyphenol
類似化合物との比較
3-Phenoxypropionitrile: Used in the synthesis of violaceum and other organic compounds.
p-Methoxyphenol: Known for its antioxidant properties.
p-Ethoxyphenol: Similar in structure and function to 3-Propoxyphenol.
Uniqueness: this compound is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. Its high affinity for hydrocarbons and thermal stability make it valuable in various applications .
特性
IUPAC Name |
3-propoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPIPSWQOGUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455689 | |
| Record name | 3-propoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-50-9 | |
| Record name | 3-propoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


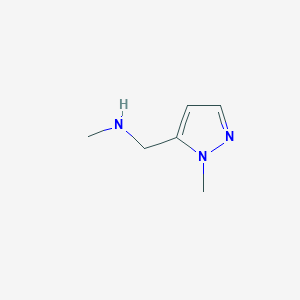
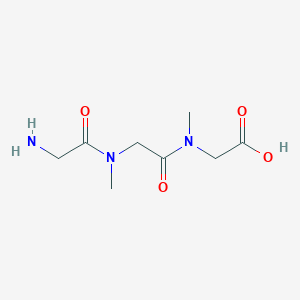
![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)

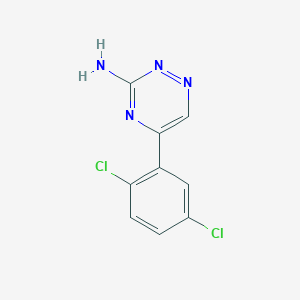
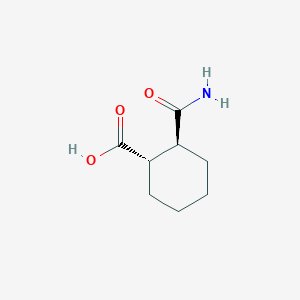
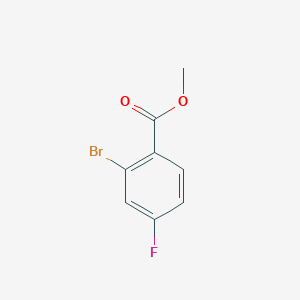
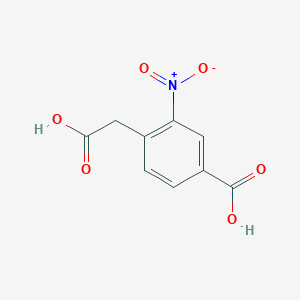
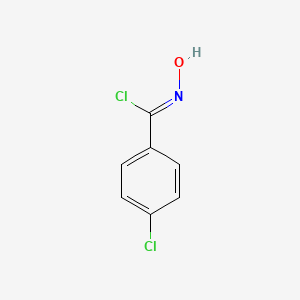

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)
